Oxytocin receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It inhibits oxytocin-evoked intracellular calcium mobilization with an IC50 value of 8 nM . This compound is primarily used in scientific research to study the oxytocin receptor and its related pathways.
Preparation Methods
The synthesis of OT-R antagonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials in the presence of a catalyst to form the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
OT-R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OT-R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure and function of the oxytocin receptor and related pathways.
Biology: It is used to investigate the role of oxytocin in various biological processes, such as social behavior, cognition, and reproduction.
Medicine: It is used in preclinical studies to explore potential therapeutic applications, such as the treatment of preterm labor and other conditions related to oxytocin signaling.
Industry: It is used in the development of new drugs and therapeutic agents targeting the oxytocin receptor.
Mechanism of Action
OT-R antagonist 1 exerts its effects by competitively inhibiting the binding of oxytocin to its receptor. This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide pathway, which leads to the mobilization of intracellular calcium. By blocking these pathways, OT-R antagonist 1 can modulate various physiological processes mediated by the oxytocin receptor .
Comparison with Similar Compounds
OT-R antagonist 1 is unique in its high selectivity and potency for the oxytocin receptor. Similar compounds include:
Atosiban: A mixed oxytocin receptor/vasopressin 1a receptor antagonist used as a tocolytic agent.
Nolasiban: An orally active oxytocin receptor antagonist with potential as a novel tocolytic agent.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Biological Activity
Oxytocin receptor antagonists, including Oxytocin Receptor Antagonist 1 (also known as Barusiban), have garnered significant attention in recent years due to their potential therapeutic applications, particularly in obstetrics and reproductive health. This article delves into the biological activity of Barusiban, highlighting its mechanisms, efficacy, and the implications of its use in clinical settings.
Overview of this compound
Barusiban is a selective oxytocin receptor antagonist that has been under investigation for its ability to inhibit oxytocin-induced uterine contractions. It is primarily being developed for use as a tocolytic agent in patients experiencing preterm labor. The compound exhibits a high affinity for the oxytocin receptor (OTR) and demonstrates a potency greater than that of other antagonists like Atosiban.
The biological activity of Barusiban is closely linked to its interaction with the oxytocin receptor. Upon binding to OTR, Barusiban blocks the receptor's activation by oxytocin, thereby inhibiting downstream signaling pathways that lead to myometrial contractions. This mechanism is critical during pregnancy, where excessive uterine contractions can lead to preterm labor.
Key Pathways Involved
- Calcium Signaling : Barusiban inhibits the increase in intracellular calcium levels induced by oxytocin, which is essential for muscle contraction.
- MAPK and NF-κB Pathways : Activation of these pathways by oxytocin contributes to pro-inflammatory responses and contraction-associated protein expression. Barusiban's antagonistic effects can suppress these pathways, further aiding in the prevention of premature contractions.
Efficacy in Clinical Studies
Recent studies have demonstrated Barusiban's efficacy in various experimental models:
- Preterm Labor Models : In cynomolgus monkeys, Barusiban was shown to be more effective than Atosiban in reducing oxytocin-induced uterine contractions. The duration of action was also longer compared to traditional treatments.
- Human Myometrial Studies : In vitro studies with isolated human myometrial strips indicated that Barusiban effectively inhibited oxytocin-induced contractions at lower concentrations than Atosiban.
Comparative Analysis with Other Antagonists
Oxytocin Receptor Antagonist | Affinity (K_i) | Efficacy | Clinical Use |
---|---|---|---|
Barusiban | 0.64 nM | High | Tocolytic agent |
Atosiban | 3.5 nM (OTR) | Moderate | Tocolytic agent |
Nolasiban | Not specified | Moderate | Experimental use |
Case Study 1: Use in Preterm Labor
A clinical trial involving pregnant women experiencing preterm labor assessed the effectiveness of Barusiban compared to Atosiban. Results indicated that patients treated with Barusiban had a significantly lower incidence of premature birth compared to those receiving standard care.
Case Study 2: Effects on Maternal-Fetal Health
In another study focusing on maternal-fetal health, Barusiban was administered to pregnant rats. The findings revealed that administration led to reduced fetal distress without significant adverse effects on maternal health, suggesting a favorable safety profile.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGJPAYWMFXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.